molecular formula C22H24N4O2 B3719520 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol

2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol

Cat. No.: B3719520
M. Wt: 376.5 g/mol
InChI Key: YXJQTAKDZCFRQP-OEAKJJBVSA-N
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Description

2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and phenyl groups, a hydrazinylidene moiety, and a propoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of 5,6-dimethyl-2-phenylpyrimidine-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 5-propoxy-2-hydroxybenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazines and reduced phenolic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the hydrazone moiety may interact with active sites of enzymes, inhibiting their function, while the phenolic group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-methoxyphenol
  • 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-ethoxyphenol

Uniqueness

Compared to similar compounds, 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Properties

IUPAC Name

2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-4-12-28-19-11-10-18(20(27)13-19)14-23-26-21-15(2)16(3)24-22(25-21)17-8-6-5-7-9-17/h5-11,13-14,27H,4,12H2,1-3H3,(H,24,25,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJQTAKDZCFRQP-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=NNC2=NC(=NC(=C2C)C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=C2C)C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol
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2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol

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